molecular formula C7H6N2 B076164 2-(Pyridin-4-YL)acetonitrile CAS No. 13121-99-8

2-(Pyridin-4-YL)acetonitrile

Cat. No. B076164
CAS RN: 13121-99-8
M. Wt: 118.14 g/mol
InChI Key: BMVSAKPRNWZCPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Pyridin-4-yl)acetonitrile and related compounds often involves multi-component reactions or specific conditions that facilitate the formation of the pyridine ring. For instance, a novel method was developed for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles using a three-component condensation, indicating the versatility of approaches to synthesize compounds with the pyridin-4-yl moiety (Kuleshova, Khilya, & Volovenko, 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(Pyridin-4-yl)acetonitrile group exhibits planarity and aromaticity characteristic of pyridine derivatives. For example, in a study on 2-(Pyridin-2-ylamino)pyridinium thiocyanate acetonitrile monosolvate, the molecular geometry around the central nitrogen atom was found to be essentially planar, demonstrating the planar nature of such compounds and the involvement of pyridyl groups in π-stacking interactions (Schmitt, Gerber, Hosten, & Betz, 2011).

Chemical Reactions and Properties

2-(Pyridin-4-yl)acetonitrile participates in various chemical reactions, including electrochemical oxidation mechanisms, where it serves as a precursor or intermediate. In the electrochemical oxidation of 1,4-dihydropyridine derivatives in acetonitrile, the behavior of these compounds elucidates aspects of their reactivity (Ludvík, Volke, & Klima, 1987).

Physical Properties Analysis

The physical properties, including solvability, melting points, and crystalline structure, of compounds related to 2-(Pyridin-4-yl)acetonitrile are influenced by their molecular geometry and intermolecular interactions. For instance, different polymorphs of a related compound demonstrated varied optical properties due to subtle changes in molecular conformation, affecting their solid-state properties (Percino et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the electronic structure and substitution patterns on the pyridine ring. Compounds with the 2-(Pyridin-4-yl)acetonitrile structure exhibit unique reactivity patterns in various chemical transformations, such as in the synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction, showcasing the compound's versatility in organic synthesis (Yan, Wang, Song, & Sun, 2009).

Scientific Research Applications

  • Lanthanide Podates with Predetermined Structural and Photophysical Properties : The study by Piguet et al. (1996) focused on the use of a ligand similar to 2-(Pyridin-4-YL)acetonitrile in forming heterodinuclear complexes with lanthanide ions. These complexes were investigated for their structural and photophysical properties, showcasing their potential in luminescence studies and materials science (Piguet et al., 1996).

  • Quantification of Impurities in Pharmaceutical Ingredients : In a study by Wagh et al. (2017), a compound structurally related to 2-(Pyridin-4-YL)acetonitrile was quantified as an impurity in Brompheniramine Maleate, an active pharmaceutical ingredient. This highlights its significance in ensuring the purity and safety of pharmaceutical products (Wagh et al., 2017).

  • Solvent Removal in Magnetic Coordination Polymers : Research by Suckert et al. (2017) demonstrated the reversible and topotactic removal of solvents, including acetonitrile, in a magnetic Ni(NCS)2 coordination polymer. This has implications for the development of materials with microporous properties (Suckert et al., 2017).

  • Photoinduced Direct 4-pyridination of C(sp3)–H Bonds : A study by Hoshikawa and Inoue (2013) explored the use of 4-cyanopyridine in aqueous acetonitrile for the chemoselective 4-pyridination of benzylic C(sp3)–H bonds. This method is significant in the synthesis of biologically active and functional molecules (Hoshikawa & Inoue, 2013).

  • Synthesis of Rare 3D Copper Cyanide Compound : The synthesis of a unique copper cyanide coordination polymer, as reported by Yang et al. (2014), involved the transformation of acetonitrile to inorganic cyanide. This synthesis has relevance in the field of coordination chemistry and material science (Yang et al., 2014).

  • Synthesis of Indolizines via Palladium Catalyzed Annulation : Wu et al. (2017) described a palladium-catalyzed reaction involving 2-(pyridine-2-yl) acetonitrile derivatives for the efficient synthesis of indolizines. This method is important for the development of complex organic molecules (Wu et al., 2017).

properties

IUPAC Name

2-pyridin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVSAKPRNWZCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399437
Record name 2-(PYRIDIN-4-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)acetonitrile

CAS RN

13121-99-8
Record name 2-(PYRIDIN-4-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetonitrile
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Synthesis routes and methods

Procedure details

A solution of potassium cyanide (25 g) in water (133 ml) and of 4-picolyl chloride hydrochloride (30 g) in reagent grade methanol (268 ml) was heated under reflux for 2 hours, concentrated under vacuum, diluted with water (500 ml) and extracted with CHCl3 (4×100 ml). Distillation of the extract afforded a single fraction of 4-pyridylacetonitrile (8.026 g), b.p. 84° C. at 0.15 mm Hg. This was dissolved in dry dimethylformamide (130 ml) and stirred with sodium hydride (3.4 g, 50% w/v dispersion in oil) for 2.5 hours. Ethyl iodide (5.7 ml, 1.93 g/ml) was added slowly with cooling and stirring. After 18 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with diethyl ether (3×300 ml). Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded a mixture of 2-(4-pyridyl)butyronitrile and 2-ethyl-2-(4-pyridyl)-butyronitrile (9.85 g). Acrylonitrile (4.46 ml) in t-butanol (5.5 ml) was added to a solution of the above mixture in t-butanol (18 ml) and "Triton B" (0.32 ml) with cooling and stirring. ("Triton" is a Registered Trade Mark in the UK and many other countries). After 2 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with CHCl3 (2×50 ml). Flash chromatography of the extract (CHCl3, 4.5×15 cm column) afforded a mixture of 2-ethyl-2-(4-pyridyl) butyronitrile and 4-cyano-4-(4-pyridyl)hexanonitrile (8 g). This mixture was heated under reflux with glacial acetic acid (15 ml) and conc. sulfuric acid (3 ml) during 0.5 hours, then with addition of 5N hydrochloric acid (15 ml) for a further 3 hours, cooled, diluted with water, adjusted to pH 7-7.5 with sodium hydrogen carbonate and extracted with methylene chloride. Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3 afforded the title compound, 2.95 g; (20% yield based on 4-pyridylacetonitrile) which crystallized from toluene, m.p. 138°-139° C. (corrected); mass spectrum, isobutane chemical ionization [MH+ ] at m/z=219: IR (KC1) cm-1 2990 (CH aromatic phenyl), 2800 (NH), 1720, 1784 (C=0 imide), 1605 (C=C, aromatic phenyl); 1H-NMR (CDCl3), δ0.87 (t,3H,CH3CH2), 1.80-2.82 (m, 6H, CH3CH2, H(4), H(5)), 7.15 (d, 2H, aromatic H(3), H(5), J=4.7 Hz), 8.55 (d, 2H, aromatic H(2), H(6), J=4.7 Hz), 9.13 (br.s., 1H, NH). Anal. C12H14N2O2, 218.25) Calcd: C,66.03; H,6.47; N,12.84, Found: C,66.00, H,6.58; N,12.87%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
268 mL
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Zhou, Q Lu, Y Sun, Z Liu, X Yu - Journal of Photochemistry and …, 2020 - Elsevier
The chemical and photophysical properties of pyrene derivatives are greatly influenced by not only the nature but also the position of substituent. Comparison study on exact regio-…
Number of citations: 3 www.sciencedirect.com
V Gokul, D Devadiga, TN Ahipa - Dyes and Pigments, 2021 - Elsevier
… Similarly, the authors synthesized m-PyTBA and p-PyTBA by using 2-pyridin-3-yl-acetonitrile and 2-pyridin-4-yl-acetonitrile, respectively in place of pyridin-2-yl-acetonitrile as a reactant …
Number of citations: 9 www.sciencedirect.com
S Wang, Y Bu, X Lu, D Chen, Z Yu, J Zhang… - Sensors and Actuators B …, 2022 - Elsevier
Minimizing the concomitant damage to healthy tissues is the key factor to guarantee precise and efficient photodynamic therapy (PDT). Herein, a specifically cancer cell lysosome …
Number of citations: 4 www.sciencedirect.com
N Zhao, P Li, J Zhuang, Y Liu, Y Xiao… - ACS applied materials …, 2019 - ACS Publications
Recently, luminogens with the aggregation-induced emission characteristic (AIEgens) have received much attention in the field of bioimaging and therapeutic applications. However, …
Number of citations: 53 pubs.acs.org
L Shi, P Zhang, X Liu, Y Li, W Wu, X Gao… - Advanced …, 2022 - Wiley Online Library
Photodynamic therapy (PDT) has been a well‐accepted clinical treatment for malignant tumors owing to its noninvasiveness and high spatiotemporal selectivity. However, the treatment …
Number of citations: 15 onlinelibrary.wiley.com
J Li, Y Cui, C Bi, S Feng, F Yu, E Yuan, S Xu… - Analytical …, 2019 - ACS Publications
Hydrazine induced toxicity causes serious harm to the health of humans. The detection of N 2 H 4 in vitro and in vivo has attracted a great deal of attention, especially in the context of …
Number of citations: 89 pubs.acs.org
D Sysoiev, T Huhn - Photochemical & Photobiological Sciences, 2020 - Springer
Non-photochemical degradation of perfluorinated photochromic diarylethenes (DAE) under Knoevenagel, Sonogashira or Wittig conditions was discovered. This base promoted …
Number of citations: 3 link.springer.com
JJ Clemens, JL Asgian, BB Busch, T Coon… - The Journal of …, 2013 - ACS Publications
Efforts to substitute the cyclopropane ring in a series of aryl cyclopropylnitriles led to the discovery of an operationally simple one-pot method for Knoevenagel condensation and …
Number of citations: 22 pubs.acs.org
J Fang, X Li, C Gao, J Tao, W Li, MA Seidu… - Sensors and Actuators B …, 2023 - Elsevier
Hydrogen peroxide (H 2 O 2 ) is a significant reactive oxygen species (ROS) mainly produced in mitochondria, and it plays crucial roles in many physiological processes. Till now, a …
Number of citations: 0 www.sciencedirect.com
OP Demchuk, OV Hryshchuk… - European Journal of …, 2019 - Wiley Online Library
An approach to all isomeric 3‐pyridylcyclobutane‐derived building blocks, ie ketones, alcohols and amines, is described. Synthesis of the title compounds relied on the five‐step …

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